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molecular formula C14H9ClN2O5 B8523554 2-(4-Chlorophenyl)-5,6-dihydroxy-4-nitro-2,3-dihydro-1H-isoindol-1-one CAS No. 921196-73-8

2-(4-Chlorophenyl)-5,6-dihydroxy-4-nitro-2,3-dihydro-1H-isoindol-1-one

Cat. No. B8523554
M. Wt: 320.68 g/mol
InChI Key: YTASPLRSKIUADA-UHFFFAOYSA-N
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Patent
US08318785B2

Procedure details

Acetic acid 2-(4-chloro-phenyl)-6-hydroxy-7-nitro-3-oxo-2,3-dihydro-1H-isoindol-5-yl ester (0.24 g raw material) was refluxed in methanol (15 ml) with three drops of concentrated hydrochloric acid for six hours. The reaction mixture was cooled and filtered.
Name
Acetic acid 2-(4-chloro-phenyl)-6-hydroxy-7-nitro-3-oxo-2,3-dihydro-1H-isoindol-5-yl ester
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:16](=[O:17])[C:15]3[C:10](=[C:11]([N+:23]([O-:25])=[O:24])[C:12]([OH:22])=[C:13]([O:18]C(=O)C)[CH:14]=3)[CH2:9]2)=[CH:4][CH:3]=1>CO.Cl>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH2:9][C:10]3[C:15](=[CH:14][C:13]([OH:18])=[C:12]([OH:22])[C:11]=3[N+:23]([O-:25])=[O:24])[C:16]2=[O:17])=[CH:6][CH:7]=1

Inputs

Step One
Name
Acetic acid 2-(4-chloro-phenyl)-6-hydroxy-7-nitro-3-oxo-2,3-dihydro-1H-isoindol-5-yl ester
Quantity
0.24 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)N1CC2=C(C(=C(C=C2C1=O)OC(C)=O)O)[N+](=O)[O-]
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)N1C(C2=CC(=C(C(=C2C1)[N+](=O)[O-])O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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